molecular formula C18H23N3OS B2401990 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2097917-10-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2401990
CAS No.: 2097917-10-5
M. Wt: 329.46
InChI Key: QNKZSZQEXVAXIW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a cyclohex-3-enecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions. For example, the pyrazole derivative can be synthesized through the reaction of hydrazine with a suitable diketone, followed by cyclization. The thiophene derivative can be prepared through the reaction of 2-bromothiophene with a Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or thiophenes.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may have potential as a bioactive compound in drug discovery.

  • Medicine: Its derivatives could be explored for therapeutic uses, such as antileishmanial and antimalarial activities.

  • Industry: It could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • Thiophene derivatives

  • Cyclohex-3-enecarboxamide derivatives

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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-11-14(2)21(20-13)16(17-9-6-10-23-17)12-19-18(22)15-7-4-3-5-8-15/h3-4,6,9-11,15-16H,5,7-8,12H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKZSZQEXVAXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CCC=CC2)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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